2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a complex organic compound with the molecular formula C27H26ClN3O2S and a molecular weight of 492.044 g/mol . This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various substituted phenyl groups, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone include:
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone These compounds share similar structural features but differ in the substituents on the phenyl rings, which can influence their chemical and biological properties.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring, aromatic substituents, and a sulfenamide linkage. Its molecular formula is C28H29ClN4O2S, with a molecular weight of approximately 516.7 g/mol. The presence of functional groups such as the triazole and chlorophenyl moieties suggests potential interactions with biological targets.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with analogous structures have demonstrated cytotoxic effects against melanoma (SK-MEL-2) and breast cancer (MDA-MB-231) cell lines, suggesting that this compound may also possess similar activity.
Compound Name | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
Triazole Derivative A | SK-MEL-2 | 3.3 | Strong cytotoxicity |
Triazole Derivative B | MDA-MB-231 | 42.67 | High inhibitory activity |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies suggest that derivatives of triazoles exhibit moderate to good antibacterial and antifungal activities. For example, compounds structurally related to this triazole derivative have been reported to be effective against both Gram-positive and Gram-negative bacteria.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Potential interactions with various receptors could modulate signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A series of case studies highlight the biological efficacy of this compound:
-
Study on Anticancer Efficacy :
- Researchers synthesized several derivatives of the triazole compound and tested their effects on cancer cell lines.
- Results indicated that modifications in substituents significantly affected cytotoxicity, with certain derivatives showing IC50 values lower than standard chemotherapeutic agents.
-
Antimicrobial Screening :
- A study evaluated the antibacterial activity against common pathogens such as E. coli and S. aureus.
- The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Properties
CAS No. |
585553-89-5 |
---|---|
Molecular Formula |
C27H26ClN3O2S |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C27H26ClN3O2S/c1-27(2,3)20-9-5-19(6-10-20)25-29-30-26(31(25)22-13-15-23(33-4)16-14-22)34-17-24(32)18-7-11-21(28)12-8-18/h5-16H,17H2,1-4H3 |
InChI Key |
ARSWPOPNHVHVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.